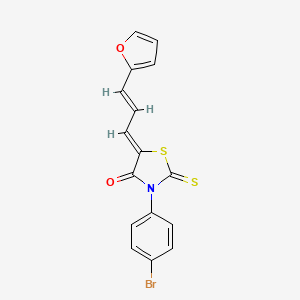
C9H15ClN6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C9H15ClN6 , également connu sous le nom de chlorhydrate de 9-(2-aminobutyl)-9H-purin-6-amine , est un dérivé de la purine. Il a fait l'objet d'études pour ses applications thérapeutiques et industrielles potentielles. Il présente une bioactivité et une puissance contre diverses cibles biologiques, ce qui en fait un candidat prometteur pour le développement de médicaments et d'autres recherches scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 9-(2-aminobutyl)-9H-purin-6-amine implique généralement la réaction de dérivés de la purine avec des composés aminés appropriés dans des conditions contrôlées. Les détails spécifiques concernant les voies de synthèse et les conditions de réaction sont souvent propriétaires et peuvent varier en fonction de la pureté et du rendement souhaités du produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la précipitation, l'adsorption, l'imprégnation et la coprécipitation sont couramment utilisées dans la préparation de catalyseurs et d'autres composés chimiques .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 9-(2-aminobutyl)-9H-purin-6-amine peut subir divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique la perte d'électrons et une augmentation de l'état d'oxydation.
Réduction : Cette réaction implique le gain d'électrons et une diminution de l'état d'oxydation.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre .
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant jouent un rôle crucial dans la détermination du résultat de ces réactions .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés de la purine oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de recherche scientifique
Le chlorhydrate de 9-(2-aminobutyl)-9H-purin-6-amine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur diverses voies et cibles biologiques.
Médecine : Investigué pour ses applications thérapeutiques potentielles, y compris sa bioactivité contre certaines maladies.
Industrie : Utilisé dans le développement de catalyseurs industriels et d'autres procédés chimiques .
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 9-(2-aminobutyl)-9H-purin-6-amine implique son interaction avec des cibles et des voies moléculaires spécifiques. Ce composé peut exercer ses effets en se liant aux récepteurs de la purine ou à d'autres cibles biologiques, ce qui entraîne des modifications de la signalisation cellulaire et de la fonction .
Applications De Recherche Scientifique
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and targets.
Medicine: Investigated for its potential therapeutic applications, including its bioactivity against certain diseases.
Industry: Utilized in the development of industrial catalysts and other chemical processes .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au chlorhydrate de 9-(2-aminobutyl)-9H-purin-6-amine comprennent d'autres dérivés de la purine et des composés présentant des structures moléculaires similaires .
Unicité
Ce qui distingue le chlorhydrate de 9-(2-aminobutyl)-9H-purin-6-amine des autres composés similaires, c'est sa bioactivité et sa puissance spécifiques contre certaines cibles biologiques. Cela en fait un candidat unique pour des recherches et des développements supplémentaires dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C9H15ClN6 |
|---|---|
Poids moléculaire |
242.71 g/mol |
Nom IUPAC |
3-(3,5-dimethylpyrazol-1-yl)-5-ethyl-1,2,4-triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H14N6.ClH/c1-4-8-11-12-9(14(8)10)15-7(3)5-6(2)13-15;/h5H,4,10H2,1-3H3;1H |
Clé InChI |
CXEMBXSRMHKLEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(N1N)N2C(=CC(=N2)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12129407.png)
![4-(2,4-Dimethoxyphenyl)-10-methyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B12129412.png)
amine](/img/structure/B12129413.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129415.png)

![(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129427.png)
![N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12129435.png)

![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)

![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)
